

Erythrosin B: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Virosine B
Cat. No.:	B15591909

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosin B (EB), a xanthene dye also known as Acid Red 51 or FD&C Red No. 3, is a versatile biological stain with applications in fluorescence microscopy, particularly for assessing cell viability.^{[1][2]} Its utility stems from its dual colorimetric and fluorescent properties, allowing for analysis by both bright-field and fluorescence-based techniques.^{[2][3]} As a membrane-exclusion dye, Erythrosin B is unable to cross the intact plasma membrane of live cells. However, in dead or membrane-compromised cells, the dye enters and binds to intracellular proteins, exhibiting a distinct red color and fluorescence.^{[4][5]} This characteristic makes it an excellent and increasingly popular alternative to the more hazardous Trypan Blue for cell viability and cytotoxicity assays.^[6]

These application notes provide a comprehensive overview of the photophysical properties of Erythrosin B, detailed protocols for its use in cell viability assays across different cell types, and guidance for fluorescence microscopy imaging.

Photophysical and Chemical Properties

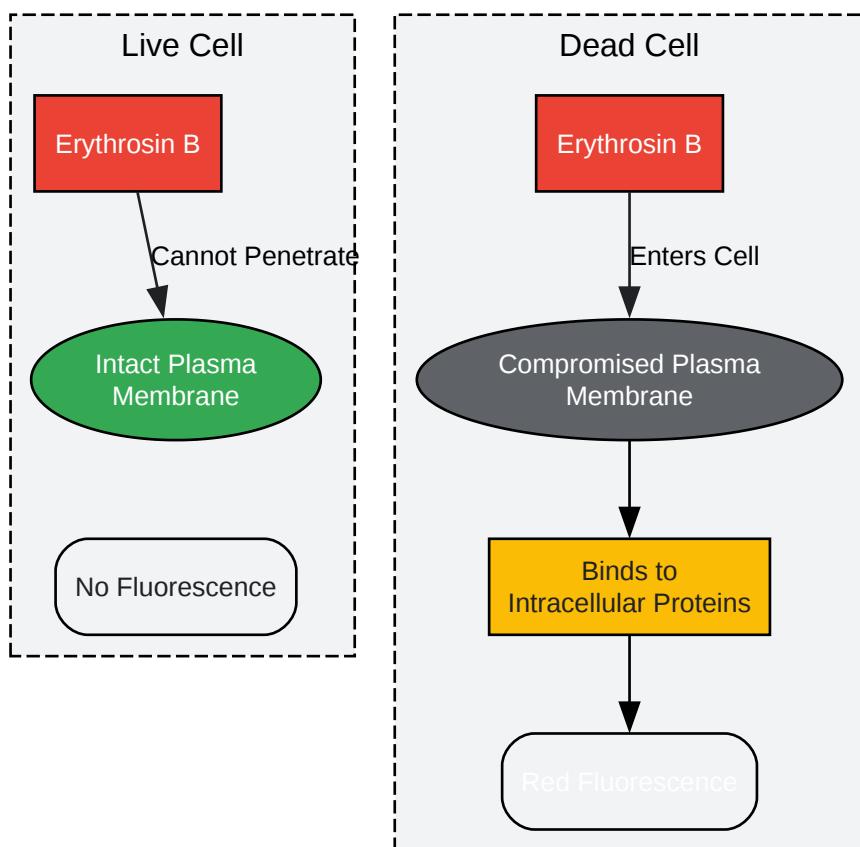
Understanding the spectral properties of Erythrosin B is crucial for optimizing its use in fluorescence microscopy, including the selection of appropriate filter sets and light sources.

Property	Value	Solvent/Conditions
Molecular Formula	$C_{20}H_{6}I_4Na_2O_5$	-
Molecular Weight	879.86 g/mol	-
Appearance	Red to brown powder	Solid
Solubility	Water (~110 mg/mL), Ethanol (~20 mg/mL), DMSO (~30 mg/mL)	-
Absorption Maximum (λ_{abs})	524 - 535 nm	Aqueous solution/Ethanol[7][8]
Molar Absorptivity (ϵ)	$\sim 75,000 - 107,000 M^{-1}cm^{-1}$	Aqueous solution/Ethanol[7][9]
Emission Maximum (λ_{em})	545 - 571 nm	Aqueous solution/Ethanol[8]
Fluorescence Quantum Yield (Φ_F)	0.02 - 0.08	Aqueous solution/Ethanol[7][9]
Fluorescence Lifetime (τ_F)	~0.25 ns	Aqueous solution[9]

Mechanism of Action: A Membrane Exclusion Dye

The primary application of Erythrosin B in cellular imaging is based on the principle of membrane integrity. This mechanism is depicted in the following diagram.

Mechanism of Erythrosin B as a Vital Stain



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Caption: Mechanism of Erythrosin B vital staining.

Experimental Protocols

Preparation of Erythrosin B Staining Solutions

a) For Mammalian Cells (0.02% w/v in PBS)

This is a commonly used concentration for routine cell viability assessment.[\[10\]](#)

- Materials:

- Erythrosin B powder
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- 0.22 µm syringe filter
- Procedure:
 - Weigh 20 mg of Erythrosin B powder.
 - Dissolve the powder in 100 mL of PBS.
 - Mix thoroughly until completely dissolved. Gentle warming may aid dissolution.
 - Sterilize the solution by passing it through a 0.22 µm syringe filter.
 - Store the solution protected from light at 4°C. The solution is stable for several weeks.

b) For Yeast Cells (0.1% w/v Working Solution)

A slightly higher concentration is often used for yeast cells.[11]

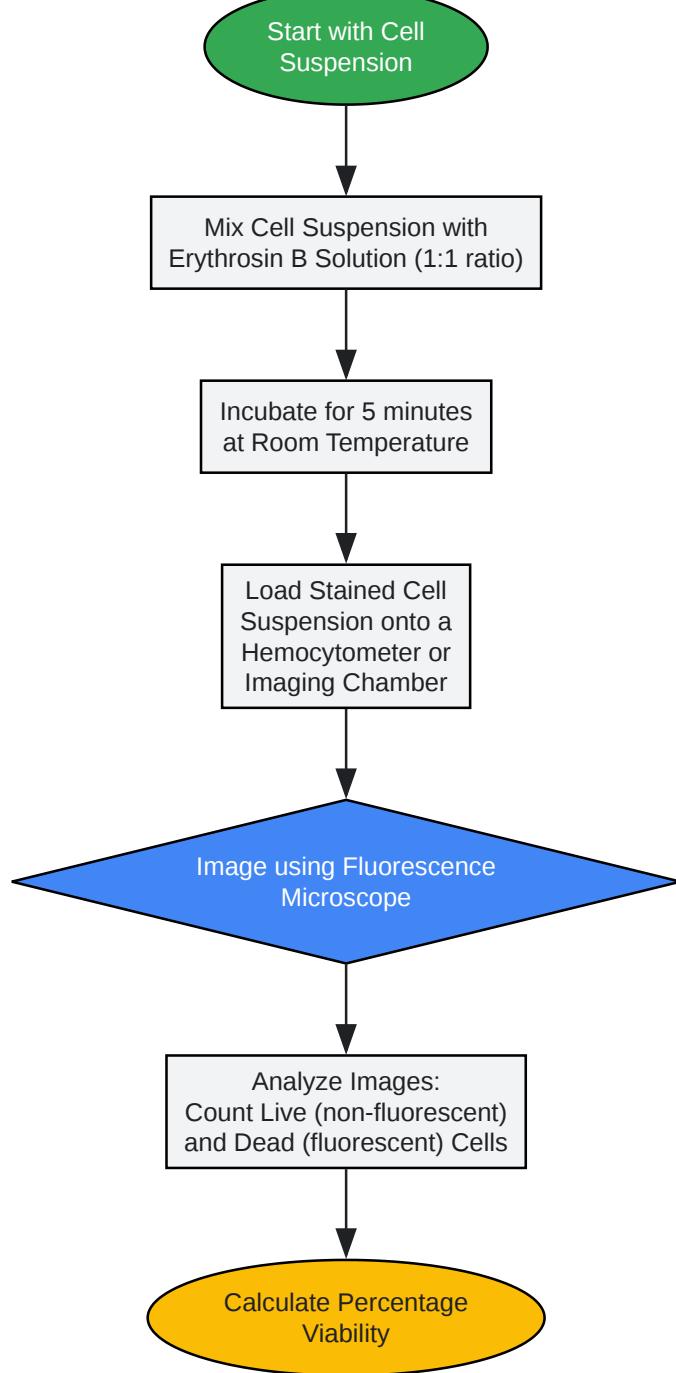
- Materials:
 - Erythrosin B powder
 - 1M Tris-HCl buffer, pH 7.0
 - Sterile distilled water
- Procedure for 2% (w/w) Stock Solution:
 - Prepare a 0.1M Tris-HCl buffer by diluting the 1M stock 1:10 with sterile distilled water.[11]
 - Weigh 0.8 g of Erythrosin B powder into a 50 mL tube.[11]
 - Add the 0.1M Tris-HCl buffer to a total weight of 40 g.[11]
 - Vortex until the powder is completely dissolved.[11]

- Store at 4°C, protected from light.
- Procedure for 0.1% (w/w) Working Solution:
 - In a 15 mL tube, add 9.5 mL of a buffered solution (e.g., 0.05M Tris-HCl in sterile water).
[\[11\]](#)
 - Add 0.5 mL of the 2% Erythrosin B stock solution.
[\[11\]](#)
 - Vortex to mix thoroughly. This working solution is ready for use.
[\[11\]](#)

Cell Viability Assay Workflow

The following diagram illustrates the general workflow for assessing cell viability using Erythrosin B and fluorescence microscopy.

Erythrosin B Cell Viability Assay Workflow

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Caption: General workflow for cell viability analysis.

Detailed Staining and Imaging Protocol for Mammalian Cells

- Cell Preparation: Harvest cells and prepare a single-cell suspension in a suitable buffer or culture medium.
- Staining: Mix the cell suspension with an equal volume of 0.02% Erythrosin B solution (e.g., 20 µL of cell suspension + 20 µL of Erythrosin B solution).[5] Mix gently by pipetting.
- Incubation: Incubate the mixture at room temperature for 5 minutes, protected from light.[2] [12] Longer incubation times (up to 30 minutes) generally do not significantly affect the results for many cell types.[3]
- Sample Loading: Load the stained cell suspension into a hemocytometer or a suitable imaging chamber.
- Fluorescence Microscopy:
 - Place the slide on the microscope stage.
 - Use a standard fluorescence filter set suitable for Erythrosin B. A TRITC or Texas Red filter set is often a good starting point.
 - Excitation: ~530-560 nm
 - Dichroic Mirror: ~570 nm cutoff
 - Emission: ~570-650 nm
 - Focus on the cells using bright-field illumination first.
 - Switch to fluorescence illumination. Live cells will appear dark, while dead cells will exhibit red fluorescence.
- Image Acquisition and Analysis:
 - Acquire images in both bright-field and fluorescence channels.

- Count the number of live (non-fluorescent) and dead (fluorescent) cells.
- Calculate the percentage of viable cells using the following formula:
 - % Viability = (Number of Live Cells / Total Number of Cells) x 100

Applications in Drug Development and Research

- High-Throughput Screening (HTS): Due to its rapid and straightforward protocol, Erythrosin B is suitable for HTS assays to assess the cytotoxicity of compound libraries.[6] The assay can be adapted for microplate formats and automated imaging systems.
- Routine Cell Culture Monitoring: Regular viability checks with Erythrosin B can ensure the health and quality of cell cultures, which is critical for the reproducibility of experiments.
- Bactericidal Compound Screening: Erythrosin B has been shown to be an effective vital dye for a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool for screening new antimicrobial agents.[2]

Troubleshooting

Issue	Possible Cause	Suggested Solution
Weak or No Fluorescence Signal	- Incorrect filter set- Low concentration of dead cells- Photobleaching	- Ensure excitation and emission filters match the spectral properties of Erythrosin B.- Include a positive control (e.g., heat-killed cells) to confirm staining.- Minimize exposure to excitation light. Use an anti-fade mounting medium if necessary. [13]
High Background Fluorescence	- Excess dye- Non-specific binding	- Ensure the correct dye concentration is used.- A brief, gentle wash step with PBS after incubation may help, though it is not typically required.
All Cells Appear Fluorescent	- Cell population is not viable- Staining solution is old or contaminated	- Check cell handling procedures. Use a known live cell sample as a control.- Prepare fresh staining solution.
Inconsistent Staining	- Incomplete mixing of cells and dye- Cells were not in a single-cell suspension	- Gently pipette to mix after adding the dye.- Ensure cell clumps are dissociated before staining.

Conclusion

Erythrosin B is a reliable, safe, and cost-effective fluorescent dye for the assessment of cell viability in a wide range of biological samples. Its straightforward protocols and compatibility with standard fluorescence microscopy make it an invaluable tool for researchers in basic science and drug development. By following the detailed protocols and understanding its photophysical properties, researchers can effectively integrate Erythrosin B into their experimental workflows to obtain accurate and reproducible cell viability data.

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- To cite this document: BenchChem. [Erythrosin B: Application Notes and Protocols for Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15591909#erythrosin-b-in-fluorescence-microscopy-applications>]

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